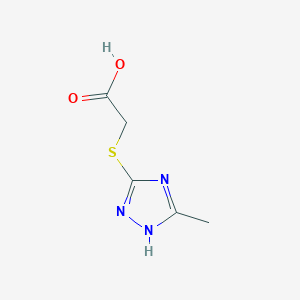![molecular formula C17H12ClN3O3 B350310 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide CAS No. 585523-02-0](/img/structure/B350310.png)
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a chloro group (Cl), an amide group (CONH2), and a phenyl group (C6H5) .
Chemical Reactions Analysis
The reactivity of “2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide” would depend on its molecular structure. Furan compounds are generally quite reactive due to the electron-rich nature of the oxygen in the ring . The presence of the chloro group could also make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, compounds with a furan ring often have a strong aroma . The presence of the chloro group could affect the compound’s reactivity and polarity .Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide” would require appropriate safety precautions. Furan compounds can be hazardous if inhaled, ingested, or come into contact with skin . The presence of the chloro group could also present additional hazards .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(furan-2-carbonylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-13(6-2-8-19-15)16(22)20-11-4-1-5-12(10-11)21-17(23)14-7-3-9-24-14/h1-10H,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHKWHPDILWIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B350227.png)
![2-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B350232.png)
![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B350235.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B350251.png)
![N-[3-(morpholin-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B350253.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-butyramide](/img/structure/B350254.png)

![2,4-dichloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B350274.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B350313.png)

![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
![6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350320.png)
![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)
![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)